methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a methoxyphenyl group, and a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- METHYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
- (2E)-2-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-2-PROPENOIC ACID
- METHYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOYL]PHENYL}CARBAMATE
Uniqueness
METHYL 2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring and a propenamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H19NO4S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO4S/c1-11-12(2)24-17(16(11)18(21)23-4)19-15(20)10-7-13-5-8-14(22-3)9-6-13/h5-10H,1-4H3,(H,19,20)/b10-7+ |
InChI Key |
APUGTBHUHUAWGY-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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